

# A Comparative Spectroscopic Analysis of 2-Amino-2-(3-bromophenyl)ethanol Enantiomers

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## Compound of Interest

Compound Name: 2-Amino-2-(3-bromophenyl)ethanol

Cat. No.: B1291641

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This guide provides a comparative overview of the expected spectroscopic properties of the (R) and (S) enantiomers of **2-Amino-2-(3-bromophenyl)ethanol**. While enantiomers exhibit identical spectroscopic behavior under achiral conditions, this guide outlines the characteristic spectral data that can be expected from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented here is intended to serve as a reference for the characterization of these compounds.

## Expected Spectroscopic Data

Enantiomers, such as the (R) and (S) isomers of **2-Amino-2-(3-bromophenyl)ethanol**, are stereoisomers that are non-superimposable mirror images of each other. Consequently, their physical and chemical properties are identical in an achiral environment. This principle extends to their spectroscopic data, where the spectra of the (R) and (S) enantiomers are expected to be indistinguishable unless a chiral auxiliary or a chiral solvent is used.

Table 1: Expected  $^1\text{H}$  NMR Spectral Data for **2-Amino-2-(3-bromophenyl)ethanol**

Protons	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
-NH <sub>2</sub>	1.5 - 3.0	Singlet (broad)	2H
-CH(OH)-	3.5 - 4.0	Multiplet	1H
-CH(NH <sub>2</sub> )-	4.0 - 4.5	Multiplet	1H
-OH	2.0 - 4.0	Singlet (broad)	1H
Aromatic-H	7.0 - 7.5	Multiplet	4H

Table 2: Expected <sup>13</sup>C NMR Spectral Data for **2-Amino-2-(3-bromophenyl)ethanol**

Carbon	Expected Chemical Shift ( $\delta$ , ppm)
-CH(OH)-	60 - 70
-CH(NH <sub>2</sub> )-	50 - 60
Aromatic C-Br	120 - 125
Aromatic C-H	125 - 135
Aromatic C-C	140 - 145

Table 3: Expected Key IR Absorption Bands for **2-Amino-2-(3-bromophenyl)ethanol**

Functional Group	Wavenumber (cm <sup>-1</sup> )	Description
O-H Stretch (alcohol)	3200 - 3600	Broad
N-H Stretch (amine)	3300 - 3500	Medium, sharp
C-H Stretch (aromatic)	3000 - 3100	Medium
C-H Stretch (aliphatic)	2850 - 3000	Medium
C=C Stretch (aromatic)	1450 - 1600	Medium to weak
C-O Stretch (alcohol)	1000 - 1260	Strong
C-N Stretch (amine)	1020 - 1250	Medium
C-Br Stretch	500 - 600	Medium to strong

Table 4: Expected Mass Spectrometry Data for **2-Amino-2-(3-bromophenyl)ethanol**

Ion	Expected m/z	Description
[M] <sup>+</sup>	215/217	Molecular ion peak (presence of Br isotope)
[M-H <sub>2</sub> O] <sup>+</sup>	197/199	Loss of water
[M-CH <sub>2</sub> OH] <sup>+</sup>	184/186	Loss of hydroxymethyl group
[C <sub>7</sub> H <sub>7</sub> BrN] <sup>+</sup>	196/198	Fragment from cleavage of the C-C bond

## Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference ( $\delta = 0.00$  ppm).
- **Instrumentation:** Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
- **$^1\text{H}$  NMR Acquisition:**
  - Set the spectral width to approximately 16 ppm.
  - Use a pulse angle of 30-45 degrees.
  - Set the relaxation delay to 1-2 seconds.
  - Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:**
  - Set the spectral width to approximately 200-220 ppm.
  - Use a proton-decoupled pulse sequence.
  - Set the relaxation delay to 2-5 seconds.
  - Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of  $^{13}\text{C}$ .
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal.

## Infrared (IR) Spectroscopy

### Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol

- **Sample Preparation:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Background Spectrum:** Record a background spectrum of the empty ATR crystal.

- **Sample Spectrum:** Apply pressure to ensure good contact between the sample and the crystal, then record the sample spectrum.
- **Data Acquisition:** Typically, 16-32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$  over the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

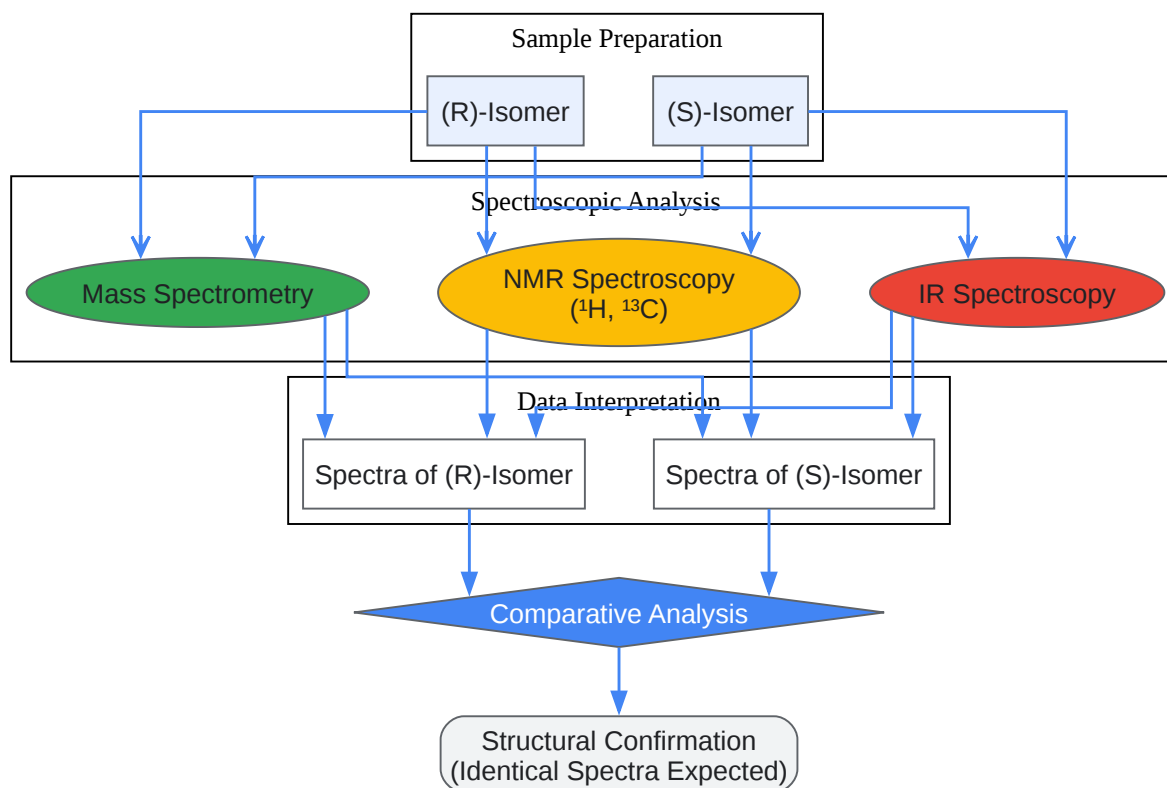
## Mass Spectrometry (MS)

### Electron Ionization (EI)-Mass Spectrometry Protocol

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- **Ionization:** Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ( $m/z$ ) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the ions and record their abundance.
- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization and comparison of chemical isomers.



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Caption: Workflow for Spectroscopic Comparison of Enantiomers.

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